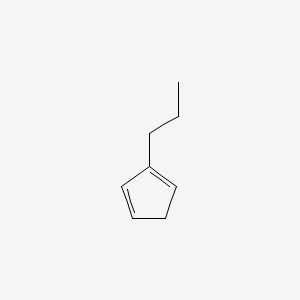
1,2,3-Triphenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triphenylpropane is an organic compound with the molecular formula C21H20 It consists of a propane backbone with three phenyl groups attached to the first, second, and third carbon atoms
Métodos De Preparación
1,2,3-Triphenylpropane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1,2,3-tribromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours .
Another method involves the reduction of 1,2,3-triphenylpropanone using a reducing agent like lithium aluminum hydride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Análisis De Reacciones Químicas
1,2,3-Triphenylpropane undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,2,3-Triphenylpropane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3-triphenylpropane depends on its specific application. In biological systems, it may interact with cellular targets through hydrophobic interactions and π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for its molecular targets .
Comparación Con Compuestos Similares
1,2,3-Triphenylpropane can be compared with other similar compounds, such as:
1,1,2-Triphenylpropane: This compound has a different arrangement of phenyl groups, leading to distinct chemical and physical properties.
1,1,3-Triphenylpropene: The presence of a double bond in this compound results in different reactivity and applications compared to this compound.
Tetrahydropyrimidin-2(1H)-ones with three phenyl groups: These compounds are used as models for studying conformational relationships and allylic strain effects.
This compound stands out due to its symmetrical structure and the unique spatial arrangement of its phenyl groups, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H20 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1,3-diphenylpropan-2-ylbenzene |
InChI |
InChI=1S/C21H20/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Clave InChI |
GDPISEKNRFFKMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)







![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)
